molecular formula C21H17F2N3O4 B2540443 N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-75-4

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Cat. No.: B2540443
CAS No.: 341966-75-4
M. Wt: 413.381
InChI Key: OAJBSOPCLHQZBJ-UHFFFAOYSA-N
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Description

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a complex organic compound characterized by its unique structure, which includes fluorinated benzyl and phenoxy groups attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl alcohol with an appropriate oxime to form the oxime ether. This intermediate is then reacted with 2-(4-fluorophenoxy)-4-methoxynicotinic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorinated groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
  • N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
  • N-(4-methoxyphenyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Uniqueness

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is unique due to the presence of both 3-fluorobenzyl and 4-fluorophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-(3-fluorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O4/c1-28-18-9-10-24-21(30-17-7-5-15(22)6-8-17)19(18)20(27)25-13-26-29-12-14-3-2-4-16(23)11-14/h2-11,13H,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJBSOPCLHQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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